Home > Products > Screening Compounds P107126 > 4-Iodo-3-methyl-1H-pyrazolo[3,4-b]pyridine
4-Iodo-3-methyl-1H-pyrazolo[3,4-b]pyridine - 1160502-26-0

4-Iodo-3-methyl-1H-pyrazolo[3,4-b]pyridine

Catalog Number: EVT-3351805
CAS Number: 1160502-26-0
Molecular Formula: C7H6IN3
Molecular Weight: 259.05 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-Iodo-3-methyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound belonging to the pyrazolopyridine family. This compound features an iodine atom at the 4th position and a methyl group at the 3rd position of the pyrazolo[3,4-b]pyridine core. Pyrazolopyridines are recognized for their diverse biological activities, making them significant in medicinal chemistry and drug development. The compound has been studied for its potential therapeutic applications, particularly as an enzyme and receptor inhibitor, which may lead to anticancer, anti-inflammatory, and antimicrobial properties .

Source and Classification

The compound is classified under heterocyclic compounds, specifically as a pyrazolopyridine derivative. Its chemical structure can be denoted by the International Union of Pure and Applied Chemistry name: 4-iodo-3-methyl-1H-pyrazolo[3,4-b]pyridine. The compound's unique properties arise from its structural components, which influence its reactivity and biological activity. It serves as a building block for more complex molecules and has applications in coordination chemistry .

Synthesis Analysis

Methods

The synthesis of 4-Iodo-3-methyl-1H-pyrazolo[3,4-b]pyridine typically involves several key steps:

  1. Formation of the Pyrazole Ring: The initial step includes the reaction of hydrazine with a diketone or β-keto ester to form a pyrazole intermediate.
  2. Cyclization: The pyrazole intermediate undergoes cyclization with a pyridine derivative to yield the final pyrazolopyridine structure.

Technical Details

In industrial settings, optimized reaction conditions are crucial for achieving high yields and purity. Techniques such as automated reactors, controlled temperature and pressure conditions, and purification methods like recrystallization or chromatography are commonly employed to enhance synthesis efficiency .

Molecular Structure Analysis

Structure

The molecular formula of 4-Iodo-3-methyl-1H-pyrazolo[3,4-b]pyridine is C_7H_7I N_2. The structure consists of a pyrazole ring fused to a pyridine ring, with specific substituents contributing to its chemical behavior:

  • Iodine Atom: Located at the 4th position.
  • Methyl Group: Positioned at the 3rd position.

Data

The compound's molecular weight is approximately 232.05 g/mol. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are utilized for structural characterization .

Chemical Reactions Analysis

Types of Reactions

4-Iodo-3-methyl-1H-pyrazolo[3,4-b]pyridine can participate in various chemical reactions:

  • Substitution Reactions: The iodine atom can be substituted through nucleophilic substitution reactions.
  • Oxidation and Reduction: This compound can undergo oxidation or reduction to form different derivatives.
  • Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura and Sonogashira couplings to create biaryl or alkyne derivatives .

Technical Details

The ability to undergo these reactions makes it versatile in synthetic organic chemistry, allowing for the development of new compounds with potentially enhanced biological activities.

Mechanism of Action

The mechanism of action for 4-Iodo-3-methyl-1H-pyrazolo[3,4-b]pyridine primarily involves its interaction with specific molecular targets such as enzymes and receptors. By binding to active sites on these targets, the compound can inhibit their function, leading to modulation of various cellular pathways including signal transduction, cell proliferation, and apoptosis. This mechanism underpins its potential therapeutic applications in treating diseases like cancer and inflammation .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 4-Iodo-3-methyl-1H-pyrazolo[3,4-b]pyridine include:

  • Appearance: Typically appears as a solid.
  • Melting Point: Specific melting point data may vary based on purity but is generally determined through standard methods.

Chemical Properties

Chemical properties include:

  • Solubility: Solubility characteristics depend on solvent choice; organic solvents are typically preferred.
  • Stability: Stability under various conditions (light, heat) should be assessed during experimental applications.

Relevant data from spectroscopic analyses (NMR shifts) provide insights into its electronic environment and confirm structural integrity during synthesis .

Applications

Scientific Uses

4-Iodo-3-methyl-1H-pyrazolo[3,4-b]pyridine has several applications in scientific research:

  • Medicinal Chemistry: Explored for its potential as an enzyme inhibitor in drug development.
  • Biological Research: Investigated for anticancer, anti-inflammatory, and antimicrobial properties.
  • Material Science: Utilized as an intermediate in synthesizing novel materials.

This compound's unique structural features make it a valuable tool in both academic research and industrial applications aimed at developing new therapeutic agents and materials .

Introduction to Pyrazolo[3,4-b]pyridine Scaffolds in Medicinal Chemistry

Historical Significance of Pyrazolo[3,4-b]pyridine Derivatives in Drug Discovery

Pyrazolo[3,4-b]pyridines represent a privileged scaffold in medicinal chemistry due to their structural resemblance to purine nucleobases, enabling targeted interactions with diverse biological macromolecules. First synthesized in 1908 by Ortoleva through the reaction of diphenylhydrazone with pyridine and iodine, these bicyclic heterocycles gained prominence as vasodilatory agents in the mid-20th century [5]. Their significance expanded dramatically with the discovery that appropriately substituted derivatives exhibit potent activities against critical therapeutic targets, including receptor tyrosine kinases, phosphodiesterases, and reverse transcriptases.

The scaffold’s versatility is evidenced by over 300,000 documented 1H-pyrazolo[3,4-b]pyridine derivatives referenced in more than 5,500 scientific publications and 2,400 patents [5]. This chemical diversity stems from five modifiable positions (N1, C3, C4, C5, and C6) that permit extensive structure-activity relationship exploration. Clinically significant agents incorporating this core include Riociguat, an FDA-approved soluble guanylate cyclase stimulator for pulmonary hypertension, which functions through allosteric modulation of the NO-sGC pathway [4]. Additionally, pyrazolo[3,4-b]pyridine-based compounds have advanced as tropomyosin receptor kinase (TRK) inhibitors for oncology applications, exemplified by research compounds demonstrating low nanomolar IC50 values against TRKA kinase [6]. Their drug-likeness is further validated by 14 derivatives in various developmental stages, including two approved drugs and five investigational agents [5].

Table 1: Historically Significant Pyrazolo[3,4-b]pyridine-Based Therapeutic Agents

CompoundTherapeutic TargetIndicationKey Structural Features
RiociguatSoluble Guanylate Cyclase (sGC)Pulmonary HypertensionN1-methyl, C4-amino substitution
TRK Inhibitor C03Tropomyosin Receptor Kinase (TRK)Oncology (Km-12 cell inhibition)C3-methyl, C4-iodo substitution
Reverse Transcriptase Inhibitor BHIV Reverse TranscriptaseAntiviral TherapyC6-aryl, C3-cyano substitution

Emergence of Halogenated Pyrazolo[3,4-b]pyridines as Bioactive Motifs

Halogenation, particularly iodination, has emerged as a strategic molecular modification to enhance the bioactivity and synthetic utility of pyrazolo[3,4-b]pyridine scaffolds. The electron-rich heterocyclic system readily undergoes electrophilic halogenation at the C4 position, generating derivatives that serve as versatile intermediates for cross-coupling reactions. 4-Iodo-3-methyl-1H-pyrazolo[3,4-b]pyridine (PubChem CID: 57969615) exemplifies this approach, featuring a molecular formula of C7H6IN3 and molecular weight of 259.05 g/mol [1]. This compound’s crystalline solid state and stability under inert atmospheres facilitate its handling in synthetic applications.

The C4-iodo substituent significantly influences bioactivity through multiple mechanisms:

  • Steric Occupation: The iodine atom occupies a van der Waals volume comparable to methyl groups, filling hydrophobic enzyme pockets in kinase binding sites [6]
  • Electronic Effects: Moderate electron-withdrawing character enhances hydrogen bond acceptor capacity of adjacent ring nitrogen atoms
  • Synthetic Versatility: Serves as a linchpin for Pd-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) to introduce complex pharmacophores

Microwave-assisted synthesis has enabled efficient production of halogenated derivatives, with 4-iodo-1H-pyrazolo[3,4-b]pyridine (CAS# 861881-02-9) synthesized in 93% yield according to patent literature [3]. This compound (C6H4IN3, MW 245.021 g/mol) demonstrates the scaffold’s adaptability, where the iodine atom facilitates downstream derivatization into benzimidazole-, benzoxazole-, and thiadiazole-fused analogs under controlled conditions [4]. These transformations underscore the value of halogenated intermediates for generating structural diversity in medicinal chemistry campaigns targeting kinase inhibition and antiviral activity.

Role of Iodo-Substituents in Enhancing Pharmacokinetic Profiles

The introduction of iodine at the C4 position of pyrazolo[3,4-b]pyridine scaffolds confers distinct pharmacokinetic advantages over other halogen substituents. Comparative studies between 3-(trifluoromethyl)- and 3-iodo-substituted analogs reveal significant differences in metabolic stability and lipophilicity profiles. While trifluoromethyl derivatives undergo rapid hydrolysis in alkaline conditions (80% degradation in 1N NaOH at 50°C within hours), the iodo-substituted analogs demonstrate remarkable stability under identical conditions, maintaining structural integrity essential for oral bioavailability [4].

Key pharmacokinetic enhancements include:

  • Lipophilicity Optimization: Iodo-substitution increases logP values by approximately 1.5 units compared to non-halogenated analogs, improving membrane permeability without excessive hydrophobicity (e.g., 4-Iodo-1H-pyrazolo[3,4-b]pyridine logP = 1.56) [3]
  • Metabolic Resistance: The inert C-I bond resists oxidative metabolism by cytochrome P450 isoforms, reducing first-pass clearance mechanisms
  • Plasma Stability: Iodinated pyrazolo[3,4-b]pyridines exhibit >90% stability in plasma over 24 hours, critical for sustained therapeutic effects [6]

Table 2: Pharmacokinetic Comparison of Halogenated Pyrazolo[3,4-b]pyridine Derivatives

CompoundlogPPlasma Stability (%)Metabolic Stability (t1/2)Aqueous Solubility (µg/mL)
4-Iodo-3-methyl-1H-pyrazolo[3,4-b]pyridine2.1>95>120 min18.7
3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine2.83522 min5.2
4-Bromo-1H-pyrazolo[3,4-b]pyridine1.97868 min24.3

Properties

CAS Number

1160502-26-0

Product Name

4-Iodo-3-methyl-1H-pyrazolo[3,4-b]pyridine

IUPAC Name

4-iodo-3-methyl-2H-pyrazolo[3,4-b]pyridine

Molecular Formula

C7H6IN3

Molecular Weight

259.05 g/mol

InChI

InChI=1S/C7H6IN3/c1-4-6-5(8)2-3-9-7(6)11-10-4/h2-3H,1H3,(H,9,10,11)

InChI Key

KECVZXWZKCVAPA-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC=NC2=NN1)I

Canonical SMILES

CC1=C2C(=CC=NC2=NN1)I

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.